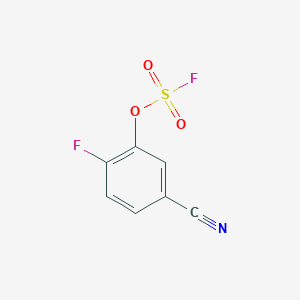

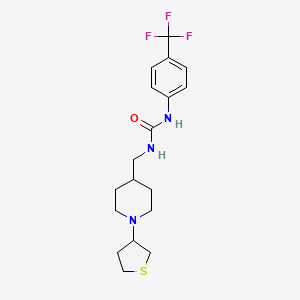

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

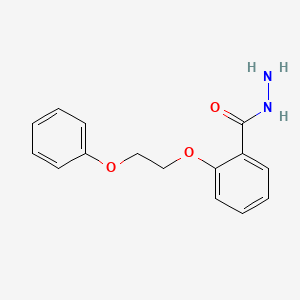

The compound 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is a multifunctional molecule that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as cyano and fluoro substituents, are mentioned. For instance, 4-Cyanobenzenesulfonamides have been studied for their potential as amine protecting/activating groups, which could be relevant to the chemistry of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene . Additionally, the reaction of cysteine with 1-fluoro-2,4-dinitrobenzene, which shares the fluoro substituent, has been investigated, suggesting potential reactivity of the fluoro group in similar compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 4-Cyanobenzenesulfonamides can be synthesized and further elaborated by alkylation and arylation, which might be applicable to the synthesis of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene . The resolution of a nonsteroidal antiandrogen with a cyano and fluoro substituent involved chromatographic separation, which could be a technique of interest in the purification steps of the synthesis process .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile's structure was confirmed by X-ray crystallographic studies, which also revealed intramolecular hydrogen bonding . Such structural analysis techniques would be essential for confirming the molecular structure of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the cleavage of 4-Cyanobenzenesulfonamides under the action of thiol and base , and the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine . These studies provide insights into the potential reactivity of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene, particularly regarding its fluoro and cyano groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene are not directly reported, related compounds exhibit interesting properties. For example, the crystal packing of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile is governed by intermolecular hydrogen bonds , and the enol tautomer of 4-(phenylsulfonyl)spiro[cyclopentane-1,9'-[9H]fluorene]-2,3-dione shows a three-dimensional network formed by hydrogen bonds and C-H...O interactions . These findings suggest that 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene may also exhibit specific intermolecular interactions influencing its physical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyanophenoxazines and Related Compounds

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene plays a role in the synthesis of various heterocycles, including cyanophenoxazines. These compounds are derived from reactions involving nucleophiles and have applications in producing high-yield substituted heterocycles. For instance, cyano-activated fluoro displacement reactions have been utilized to synthesize cyanophenoxazines and related compounds (Eastmond, Gilchrist, Paprotny, & Steiner, 2001).

Magnetic Resonance Spectra Study

This compound is also instrumental in the study of magnetic resonance spectra. For instance, 2-Fluoro-5-nitrobenzonitrile, a chemical analogous to 1-fluoro-2,4-dinitrobenzene where the nitro group is replaced by a cyano group, has been used for resonance spectral studies of certain derivatives (Wilshire, 1967).

Analysis of Protein Hydrodisulfide Groups

The chemical is useful in biochemistry, specifically in the analysis of protein hydrodisulfide groups. The use of 1-fluoro-2,4-dinitrobenzene as a probe for hydrodisulfide groups in proteins has been described, indicating its utility in biochemical analyses (Sawahata & Neal, 1982).

Organic Chemistry Research

It is also relevant in organic chemistry research. For example, studies have been conducted on the synthesis and transition temperatures of compounds like 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, demonstrating its role in organic synthesis (Gray, Hird, Ifill, Smith, & Toyne, 1995).

Development of Fluorescent Probes

It contributes to the development of fluorescent probes. For example, twin-cyano-stilbene-based two-photon fluorescent probes for mercury detection in aqueous solutions were developed using derivatives of this compound (Huang et al., 2008).

Study of Optoelectronic Properties

This chemical is utilized in the study of optoelectronic properties of materials. For instance, steady development on photophysical behaviors for a variety of organic fluorophores has been inspired by generating anthracene-based fluorescent molecules with strong acceptor and significantly weak donor through a π-spacer, involving derivatives of this compound (Baig et al., 2018).

Genotoxic Impurity Analysis

It is also used in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds, indicating its importance in pharmaceutical chemistry (Katta et al., 2017).

Eigenschaften

IUPAC Name |

4-cyano-1-fluoro-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIUYOJFMCKMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)

![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)

![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)